molecular formula C15H13N3O2S2 B14902512 4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B14902512
M. Wt: 331.4 g/mol
InChI Key: YKYCELLZOAVFCT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with 5-phenyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it valuable in the development of new antibiotics.

    Medicine: The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The thiadiazole ring can disrupt processes related to DNA replication, thereby inhibiting the replication of bacterial and cancer cells. The compound can also interact with enzymes and proteins, leading to the inhibition of their activity and subsequent biological effects .

Comparison with Similar Compounds

4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H13N3O2S2/c1-11-7-9-13(10-8-11)22(19,20)18-15-17-16-14(21-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18)

InChI Key

YKYCELLZOAVFCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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